Episilvestrol

概要

説明

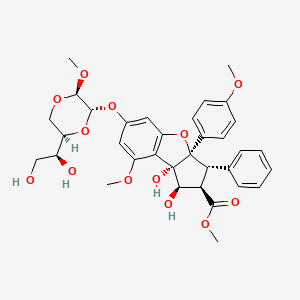

エピシルベストロールは、植物のアグラヤ・シルベストリスの果実や小枝から単離された天然化合物です。これは、強力な細胞毒性を持つことで知られるロカグラート系化合物に属しています。エピシルベストロールは、その潜在的な抗がん活性とタンパク質合成を阻害する能力のために、注目を集めています。

作用機序

エピシルベストロールは、翻訳開始複合体の重要な構成要素である真核生物翻訳開始因子 4A (eIF4A) を標的とすることで作用します。eIF4A に結合することで、エピシルベストロールはタンパク質合成の開始を阻害し、癌細胞の細胞成長の阻害とアポトーシスの誘導につながります。 この作用機序は、エピシルベストロールを抗癌療法の有望な候補にしています .

類似化合物の比較

エピシルベストロールは、シルベストロールなどの他のロカグラート誘導体と密接に関連しています。両方の化合物は、類似の構造と作用機序を共有していますが、エピシルベストロールは、特定の種類の癌細胞に対して特に効果的であるユニークな特性を示すことがわかっています。 その他の類似化合物には、ロカグラミド、およびシルベストロールとエピシルベストロールのさまざまな合成類似体が含まれます .

参考文献

生化学分析

Biochemical Properties

Episilvestrol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the eukaryotic initiation factor 4A (eIF4A), a crucial component of the translation initiation complex. This compound binds to eIF4A, inhibiting its helicase activity, which is essential for unwinding mRNA secondary structures during translation initiation . This interaction leads to the suppression of protein synthesis, particularly in cancer cells that rely on high levels of protein production for survival and proliferation .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . Additionally, this compound has been shown to enhance the efficacy of chemotherapeutic agents like cisplatin, resulting in synergistic anti-tumor effects . It also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key regulatory proteins and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to eIF4A, this compound disrupts the formation of the eIF4F complex, which is necessary for cap-dependent translation initiation . This inhibition leads to a decrease in the synthesis of oncogenic proteins, such as c-Myc and Bcl-xL, which are critical for cancer cell survival . Additionally, this compound induces apoptosis through the activation of caspase-3 and caspase-7, resulting in the cleavage of key cellular substrates and the execution of programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable in plasma, with gradual degradation occurring over several hours . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of protein synthesis and persistent anti-tumor activity . Resistance to this compound can develop over time, primarily due to the upregulation of efflux transporters like P-glycoprotein, which reduce the intracellular concentration of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent anti-tumor activity with minimal toxicity . At higher doses, toxic effects such as weight loss and hepatotoxicity have been observed . The therapeutic window for this compound is narrow, and careful dose optimization is necessary to achieve maximum efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with enzymes and cofactors involved in protein synthesis. It inhibits the helicase activity of eIF4A, leading to the suppression of cap-dependent translation initiation . Additionally, this compound undergoes metabolic degradation to form silvestric acid, which lacks cytotoxic activity . The metabolism of this compound is species-specific, with significant differences observed between mouse, human, and rat plasma .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate of P-glycoprotein, an efflux transporter that pumps the compound out of cells, reducing its intracellular concentration . This transport mechanism plays a crucial role in the development of resistance to this compound in cancer cells . Additionally, this compound has been shown to accumulate in specific tissues, such as the liver and spleen, with relatively low distribution to the brain .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with eIF4A and other components of the translation initiation complex . This compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its activity is largely dependent on its ability to inhibit protein synthesis in the cytoplasm .

準備方法

合成経路と反応条件

エピシルベストロールの合成は、エピシルベストル酸とシルベストル酸の調製から始まるいくつかの段階を含みます。これらの酸は、メチルアミドやプロパルギルアミドなどのさまざまな中間体に変換されます。 最終段階は、アジドビオチンリンカーの使用を含む一連の反応によって達成される、ビオチン化エピシルベストロールの調製を含みます .

工業生産方法

エピシルベストロールの工業生産は、あまり詳しく記録されていませんが、ラボ環境で使用されているものと同様の合成経路が含まれている可能性があります。このプロセスには、効率的な触媒と反応条件を使用して収率と純度を最大化するなど、大規模生産のための最適化が必要です。

化学反応の分析

反応の種類

エピシルベストロールは、次のようなさまざまな化学反応を起こします。

酸化: エピシルベストロールをその酸化型に変換する。

還元: エピシルベストロールをその還元型に変換する。

置換: 官能基の置換を含む置換反応。

一般的な試薬と条件

エピシルベストロールを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。反応は通常、所望の生成物が得られるように制御された条件下で行われます。

生成される主な生成物

エピシルベストロールの反応から生成される主な生成物には、その酸化型と還元型、およびさまざまな置換誘導体が含まれます。 これらの生成物は、しばしばその細胞毒性と潜在的な治療用途について評価されます .

科学研究への応用

エピシルベストロールは、次のような幅広い科学研究への応用があります。

化学: ロカグラート誘導体の合成と反応性を研究するためのモデル化合物として使用されています。

生物学: タンパク質合成を阻害する能力とその細胞プロセスへの影響について調査されています。

医学: さまざまな癌細胞株に対する強力な細胞毒性のために、潜在的な抗がん剤として研究されています。

科学的研究の応用

Episilvestrol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of rocaglate derivatives.

Biology: Investigated for its ability to inhibit protein synthesis and its effects on cellular processes.

Medicine: Explored as a potential anticancer agent due to its potent cytotoxic activity against various cancer cell lines.

Industry: Potential applications in the development of new therapeutic agents and drug candidates

類似化合物との比較

Episilvestrol is closely related to other rocaglate derivatives such as silvestrol. Both compounds share similar structures and mechanisms of action, but this compound has been found to exhibit unique properties that make it particularly effective against certain types of cancer cells. Other similar compounds include rocaglamide and various synthetic analogues of silvestrol and this compound .

References

特性

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25+,26+,27+,29+,31+,32+,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKXFVCXBFGBCD-JRPGFILLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](O[C@H](CO1)[C@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466766 | |

| Record name | Episilvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697235-39-5 | |

| Record name | Episilvestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Episilvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。